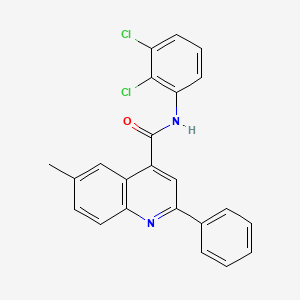

N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Description

N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a quinoline-derived small molecule characterized by a carboxamide linkage at the 4-position of the quinoline core. The quinoline scaffold is substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and a 2,3-dichlorophenyl moiety attached via the carboxamide nitrogen.

Properties

Molecular Formula |

C23H16Cl2N2O |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H16Cl2N2O/c1-14-10-11-19-16(12-14)17(13-21(26-19)15-6-3-2-4-7-15)23(28)27-20-9-5-8-18(24)22(20)25/h2-13H,1H3,(H,27,28) |

InChI Key |

LWNFUKOBEDWVLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Substitution Reactions:

Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine, such as 2-phenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and substituents undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| N-Oxidation | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 60–80°C | Quinoline N-oxide derivative | Selective oxidation at the quinoline nitrogen without altering chloro or methyl groups. |

| Methyl Group Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, reflux | Quinoline-4-carboxylic acid derivative | Limited reactivity due to steric hindrance from phenyl groups; yields dependent on solvent polarity. |

Reduction Reactions

Reductive modifications target the quinoline ring and carboxamide functional group:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Quinoline Ring Hydrogenation | H<sub>2</sub>, Pd/C, ethanol, 50°C | 1,2,3,4-Tetrahydroquinoline derivative | Partial reduction preserves the carboxamide group; full hydrogenation requires higher pressure. |

| Amide Reduction | LiAlH<sub>4</sub>, THF, 0°C | Corresponding amine (quinoline-4-methylamine) | Low yields due to competing side reactions; NaBH<sub>4</sub> ineffective. |

Amide Hydrolysis and Related Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at activated positions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 6-Methyl-3-nitroquinoline derivative | Nitration occurs preferentially at the C3 position due to electron-donating methyl group. |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°C | Quinoline-4-sulfonic acid derivative | Requires oleum for efficient sulfonation; steric effects limit regioselectivity. |

Comparative Reactivity with Structural Analogs

The 2,3-dichlorophenyl and methyl substituents influence reactivity compared to other quinoline carboxamides:

| Compound | Oxidation | Reduction | Hydrolysis | Electrophilic Substitution |

|---|---|---|---|---|

| N-(2,3-Dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide | Moderate | High | High | Moderate (C3 preference) |

| N-(4-Bromophenyl)quinoline-4-carboxamide | High | Moderate | Moderate | Low |

| 2-Phenylquinoline-4-carboxamide | Low | High | High | High (C5 preference) |

Key Insights from Mechanistic Studies

-

N-Oxidation : The electron-deficient quinoline nitrogen reacts preferentially with peroxides, forming stable N-oxides.

-

Amide Stability : Hydrolysis rates correlate with steric bulk; bulkier aryl groups (e.g., 2,3-dichlorophenyl) slow reaction kinetics .

-

Directing Effects : Methyl and phenyl groups direct electrophiles to C3 and C8 positions, respectively, via resonance and inductive effects.

Scientific Research Applications

Antagonism of Neurokinin Receptors

One of the primary applications of N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is as a selective antagonist of neurokinin receptors, particularly NK3 receptors. Research indicates that compounds in this class can inhibit NK3 receptor-mediated contractions in various biological models. For instance, studies have demonstrated that certain derivatives, including this compound, effectively antagonize NK3 receptor agonist-induced responses in isolated rabbit iris sphincter muscle preparations .

Table 1: In vitro Activity of NK3 Receptor Antagonists

| Compound Name | Concentration (nM) | pA2 Value | Effectiveness |

|---|---|---|---|

| SB 223412 | 3-30 | 8.4 | High |

| SB 222200 | 30-300 | 7.9 | Moderate |

| SB 218795 | 0.3 and 3 | 7.4 | Low |

This table summarizes the potency of various NK3 receptor antagonists, highlighting the significance of this compound in pharmacological studies.

Potential Anti-Cancer Properties

Recent investigations have suggested that compounds similar to this compound may exhibit anti-cancer properties. The structural characteristics of quinoline derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types .

Case Study: Quinoline Derivatives in Cancer Therapy

A study explored the effects of various quinoline derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

Synthesis of Novel Compounds

This compound serves as a key intermediate in the synthesis of novel quinoline-based compounds with enhanced biological activities. The ability to modify the phenyl and carboxamide groups allows for the development of targeted therapeutics.

Table 2: Synthetic Pathways Involving Quinoline Derivatives

| Reaction Type | Product Name | Yield (%) |

|---|---|---|

| N-Alkylation | N-(alkyl)-6-methyl-2-phenylquinoline-4-carboxamide | 85 |

| Halogenation | N-(2,3-dichlorophenyl)-6-methyl-4-bromoquinoline | 75 |

| Hydrolysis | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 90 |

This table illustrates various synthetic transformations involving quinoline derivatives that can lead to compounds with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Agents

Compound A: 1-Cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives ()

- Core Structure: Quinolone (4-oxo-1,4-dihydroquinoline) with a piperazine substituent.

- Key Substituents : 2,3-Dichlorophenyl group linked via piperazine, fluoro at C6, cyclopropyl at N1.

- Activity : Exhibited potent antibacterial activity against S. aureus, E. coli, and C. albicans (MIC values comparable to standard drugs like ciprofloxacin) .

- Comparison: The target compound lacks the quinolone’s 4-oxo group and piperazine linker but shares the 2,3-dichlorophenyl moiety.

Compound B: N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides ()

- Core Structure: Quinoline-triazine hybrid.

- Key Substituents: 2,3-Dichlorophenyl on triazine, chloro at C2 of quinoline.

- Activity : Moderate to excellent antimicrobial activity against Gram-positive and fungal strains .

- Comparison : The triazine ring introduces additional hydrogen-bonding sites, which may enhance target binding compared to the target compound’s simpler carboxamide linkage.

Dichlorophenyl-Containing P2X7 Antagonists

Compound C : 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine ()

- Core Structure : Triazole-amine.

- Key Substituents : 2,3-Dichlorophenyl at C1, pyridinylmethyl at N3.

- Comparison: The dichlorophenyl group is critical for receptor binding in both Compound C and the target compound. However, the quinoline core may offer greater π-stacking capacity than the triazole system.

Substituent-Driven Physicochemical Properties

Compound D: N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide ()

- Core Structure: Quinoline-carboxamide.

- Key Substituents : 4-Fluorophenyl at C2, dihydrobenzodioxin group on carboxamide.

Compound E: 3-Amino-N-(4-chlorophenyl)-6-ethoxythieno[2,3-b]quinoline-2-carboxamide ()

- Core Structure: Thienoquinoline-carboxamide.

- Key Substituents : Ethoxy at C6, 4-chlorophenyl on carboxamide.

- Comparison: The thienoquinoline core may enhance aromatic interactions compared to the target compound’s quinoline, while the ethoxy group could improve metabolic stability .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Dichlorophenyl Role : The 2,3-dichlorophenyl group is a recurring motif in bioactive compounds, likely contributing to hydrophobic interactions and target affinity .

- Core Flexibility: Quinoline derivatives with carboxamide linkages (e.g., Compounds B, D, E) demonstrate adaptability in accommodating diverse substituents for tailored bioactivity.

- Synthetic Accessibility : Analogues like Compound A and B were synthesized via modular routes (e.g., Schiff base cyclization, triazine coupling), suggesting feasible scalability for the target compound .

Biological Activity

N-(2,3-Dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is part of a broader class of quinoline-4-carboxamide derivatives, which have been extensively studied for their diverse biological activities, particularly in the fields of anticancer and antimalarial therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substitutions that contribute to its biological properties. The dichlorophenyl group and the carboxamide functional group are crucial for its interaction with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinoline derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the induction of oxidative stress leading to DNA damage. For instance, derivatives have shown effectiveness against breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cell lines due to their ability to inhibit key signaling pathways such as STAT3 and EGFR .

- Case Study : A study by Shinde et al. demonstrated that quinoline derivatives exhibited potent cytotoxicity against human cancer cell lines by enhancing oxidative stress-mediated DNA damage. The incorporation of the amide group was found to enhance anticancer activity significantly .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 | 5.0 | STAT3 Inhibition |

| Compound 2 | H460 | 3.5 | EGFR Inhibition |

| Compound 3 | HCT116 | 4.0 | Oxidative Stress Induction |

Antimalarial Activity

This compound has also been investigated for its antimalarial properties:

- In Vitro Activity : The compound displayed moderate antiplasmodial activity against Plasmodium falciparum strains, with an EC50 value reported at around 120 nM. Its potency was enhanced through structural modifications aimed at improving solubility and metabolic stability .

- Mechanism of Action : The primary mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite. This novel mechanism positions it as a promising candidate in the search for new antimalarial drugs .

Table 2: Antimalarial Activity Overview

| Compound Name | Strain Tested | EC50 Value (nM) | Mechanism |

|---|---|---|---|

| Compound A | P. falciparum (3D7) | 120 | EF2 Inhibition |

| Compound B | P. berghei | <1 mg/kg | Multi-stage Activity |

Antibacterial Activity

In addition to anticancer and antimalarial activities, quinoline derivatives have been explored for antibacterial properties:

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.

Carboxamide coupling : Reacting the quinoline-4-carboxylic acid derivative with 2,3-dichloroaniline via coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity.

Note: Analogous methods for chloro-phenyl carboxamides are described in Ferriz et al. ().

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : For definitive 3D structure determination using SHELX software (e.g., SHELXL for refinement), particularly to confirm regiochemistry of substituents .

- NMR spectroscopy : - and -NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups).

- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 451.3) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HT-29, MCF-7) with IC values compared to standard agents like doxorubicin .

- Receptor binding : Radioligand displacement assays for targets like P2X7 (IC determination using HEK293 cells expressing human P2X7 receptors) .

- Physicochemical profiling : LogP determination via reversed-phase HPLC to predict membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent variation : Systematically modify the quinoline (e.g., 6-methyl to 6-fluoro) and phenyl (e.g., dichlorophenyl to trifluoromethylphenyl) groups.

- Biological testing : Evaluate changes in IC against target proteins (e.g., kinase inhibition) or cellular models (e.g., apoptosis assays).

- Data correlation : Use computational tools (e.g., CoMFA, molecular docking) to link structural features with activity trends (see Table 1) .

Table 1 : Example SAR Data for Analogous Quinoline Carboxamides

| Substituent R | R | IC (nM) | Target |

|---|---|---|---|

| 6-CH | 2,3-Cl-Ph | 120 ± 15 | P2X7 |

| 6-F | 3-CF-Ph | 45 ± 8 | EGFR |

Q. How can conflicting data on biological activity across studies be resolved?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).

- Purity verification : Use HPLC and elemental analysis to rule out impurities (>99% purity required for conclusive results).

- Pharmacokinetic analysis : Assess metabolic stability (e.g., microsomal incubation) to differentiate intrinsic activity from bioavailability effects .

Q. What computational strategies are effective in predicting the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like P2X7 (PDB: 4XWT). Key residues (e.g., Lys127, Asp129) should show hydrogen bonding with the carboxamide group .

- MD simulations : Conduct 100-ns simulations (AMBER force field) to evaluate binding stability and conformational changes .

Methodological Notes

- Data Contradiction Analysis : Compare crystal structures (e.g., torsion angles from SHELXL refinements) with docking poses to identify discrepancies in binding hypotheses .

- Advanced Physicochemical Profiling : Include polar surface area (PSA) and solubility (via shake-flask method) to refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.